molecular formula C56H70Cl4CuN16S4 B1668956 Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride CAS No. 33864-99-2

Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride

Cat. No.: B1668956
CAS No.: 33864-99-2
M. Wt: 1298.9 g/mol
InChI Key: KDXHLJMVLXJXCW-UHFFFAOYSA-J
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Description

Alcian blue 8GX, also known as Ingrain Blue 1, is a basic copper phthalocyanine dye. It is widely used in histology and histochemistry for staining acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. The compound is known for its vivid blue color, which is imparted by its copper content .

Mechanism of Action

Target of Action

Alcian Blue 8GX is a cationic dye that primarily targets acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures, some types of mucopolysaccharides, and the sialylated glycocalyx of cells . These targets are crucial components of the extracellular matrix and cell surfaces, playing vital roles in cellular communication, adhesion, and structural integrity .

Mode of Action

The compound interacts with its targets by forming insoluble complexes with acidic glycosaminoglycans . This interaction is believed to be due to the electrostatic linkage between the cationic isothiourea of Alcian Blue 8GX and the polyanions in tissues .

Biochemical Pathways

The staining of glycosaminoglycans and other polysaccharides can influence the visualization and study of various biological processes where these molecules are involved, such as cell signaling, inflammation, and tissue repair .

Pharmacokinetics

It’s known that the compound is water-soluble , which could influence its bioavailability and distribution in aqueous biological environments.

Result of Action

The primary result of Alcian Blue 8GX’s action is the staining of targeted molecules , turning them blue to bluish-green . This staining allows for the visualization of these molecules under both light and electron microscopy, aiding in the study of their distribution and role in various biological tissues .

Action Environment

The action of Alcian Blue 8GX can be influenced by environmental factors. For instance, it’s recommended to use the compound only in well-ventilated areas and to avoid eating, drinking, and smoking in work areas where the compound is used . Furthermore, the compound’s staining properties can be affected by the pH of the solution it’s used in .

Biochemical Analysis

Biochemical Properties

Alcian Blue 8GX forms insoluble complexes with glycosaminoglycans in solution . It is used to stain acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures . For many of these targets, it is one of the most widely used cationic dyes for both light and electron microscopy .

Cellular Effects

Alcian Blue 8GX has been used for the staining and precipitation of glycosaminoglycans and as a heteroglycan stain for neutral, sulfated, and phosphated mucopolysaccharides and glycosaminoglycans in tissues such as cartilage and extracellular matrices . It stains interphase nuclei, especially mitotic figures .

Molecular Mechanism

Alcian Blue 8GX is a cationic dye that forms salt linkages with the acid groups of acid mucopolysaccharides . It forms insoluble complexes with glycosaminoglycans in solution . The dye is basic, tetravalent, and blue in color due to its copper content .

Temporal Effects in Laboratory Settings

Alcian Blue 8GX is stable and does not degrade over time . It is used as an adhesive to stick glycol methacrylate sections to glass slides . It is also used in the modification of carbon paste electrode which promotes redox behavior and stability of the electrode .

Metabolic Pathways

Given its role in staining acidic polysaccharides such as glycosaminoglycans, it may interact with metabolic pathways involving these molecules .

Transport and Distribution

Alcian Blue 8GX is soluble in water, ethanol, ethylene glycol, and 2-ethoxyethanol . It is used as a counterstain to visualize histological tissue sections . Due to its large aromatic surface, it is used as a coating agent and modifies the property on the surfaces .

Subcellular Localization

Alcian Blue 8GX stains interphase nuclei, especially mitotic figures This suggests that it may localize to the nucleus within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Alcian blue 8GX is synthesized through a series of chemical reactions involving copper phthalocyanine and thiourea. The process typically involves the chloromethylation of copper phthalocyanine followed by reaction with thiourea . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Alcian blue 8GX involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The product is then purified through filtration and crystallization processes to obtain the dye in its pure form .

Properties

IUPAC Name

copper;[dimethylamino-[[15,24,33-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-57-45(37)62-50-43-27-35(31-75-55(69(9)10)70(11)12)19-23-39(43)47(59-50)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(60-52)63-51-42-26-34(18-22-38(42)46(58-51)61-49)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLBXIYTBHXJEH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H68Cl4CuN16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue powder; [Sigma-Aldrich MSDS], Dark blue solid; [Merck Index] Blue powder; [EMD MSDS]
Record name C.I. Ingrain Blue 1
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Record name Alcian Blue 8GS
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

33864-99-2, 75881-23-1
Record name Copper(4+), [[N,N',N'',N'''-[(29H,31H-phthalocyanine-C,C,C,C-tetrayl-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, chloride (1:4)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [[N,N',N'',N'''-[29H,31H-phthalocyaninetetrayltetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[dimethylammoniumato]](2-)-N29,N30,N31,N32]copper(4+) tetrachloride
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Record name Chloromethylated copper phthalocyanine-thiourea reaction products
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Reactant of Route 2
Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Reactant of Route 3
Reactant of Route 3
Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Reactant of Route 4
Reactant of Route 4
Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Reactant of Route 5
Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Reactant of Route 6
Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride
Customer
Q & A

Q1: What is the primary target of Alcian blue 8GX and how does it interact with it?

A1: Alcian blue 8GX primarily targets acidic polysaccharides, such as glycosaminoglycans (GAGs). The positively charged dye molecule interacts with the negatively charged sulfate and carboxyl groups present in GAGs through electrostatic interactions. [, , , ]

Q2: What is the consequence of this interaction in a biological context?

A2: This interaction leads to the formation of a dye-GAG complex, resulting in the staining of tissues rich in acidic polysaccharides. This staining is widely used to visualize and differentiate various tissues, including cartilage, mucins, and basement membranes. [, , , , ]

Q3: Are there any characteristic spectroscopic features of Alcian blue 8GX?

A4: Yes, Alcian blue 8GX exhibits characteristic peaks in both Raman and visible absorption spectroscopy. In surface-enhanced resonance Raman spectroscopy (SERRS), prominent peaks are observed at 1344 and 1536 cm-1. [] This allows for sensitive detection and quantification of the dye.

Q4: How stable is Alcian blue 8GX under different storage conditions?

A5: While generally stable, certain batches of Alcian blue 8GX have shown variability in their stability and staining performance. [] Storage conditions, particularly exposure to light and moisture, can potentially affect dye stability.

Q5: Are there alternative dyes to Alcian blue 8GX for staining acidic polysaccharides?

A7: Yes, alternatives like Alcian blue pyridine variant and Alcian blue-Tetrakis have shown comparable or even superior staining performance in certain cases. [, , ] These alternatives may offer advantages in terms of availability, stability, or staining characteristics.

Q6: What analytical methods are used to quantify Alcian blue 8GX?

A8: Alcian blue 8GX can be quantified using techniques like spectrophotometry, particularly after dissociating the dye-GAG complex. [, ] Additionally, atomic absorption spectrophotometry (AAS) has been employed to measure the copper content of the dye bound to tissues, allowing for indirect quantification of disulfides. []

Q7: How is Alcian blue 8GX used in conjunction with other staining techniques?

A7: Alcian blue 8GX is often combined with other staining procedures to achieve differential staining and gain more information about tissue composition. Examples include:

  • Alcian blue-periodic acid-Schiff (AB-PAS): This combination differentiates acidic from neutral mucins by staining acidic mucins blue (Alcian blue) and neutral mucins magenta (PAS). []
  • High iron diamine-Alcian blue (HID-AB): This technique helps distinguish different types of GAGs based on their sulfation patterns. []

Q8: What is known about the environmental impact and degradation of Alcian blue 8GX?

A10: Limited information is available regarding the specific environmental fate and effects of Alcian blue 8GX. [, ] As a copper-containing dye, its potential release into the environment through laboratory waste might raise concerns regarding its ecotoxicological impact. Proper waste management and exploration of alternative dyes with lower environmental footprints are crucial.

Q9: What resources are available for researchers working with Alcian blue 8GX?

A9: Several resources support research involving Alcian blue 8GX:

  • Biological Stain Commission: This organization provides certification for Alcian blue 8GX, ensuring the quality and consistency of commercially available dyes. []
  • Scientific Literature: Numerous publications detail the applications, methodologies, and findings related to Alcian blue 8GX staining. Databases like Semantic Scholar and PubMed offer access to this valuable resource. []
  • Commercial Suppliers: Reputable chemical suppliers offer Alcian blue 8GX, often with detailed technical information and safety data sheets. []

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